molecular formula C10H12N2O3S B2558411 5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid CAS No. 3304-81-2

5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid

Cat. No.: B2558411
CAS No.: 3304-81-2
M. Wt: 240.28
InChI Key: AEKJLVWBPNZVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid typically involves the formation of the thieno[3,4-d]imidazole ring system. One common method is the reaction of 4,5-disubstituted 2-imidazolinones with appropriate reagents to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted imidazole compounds .

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: These compounds share the thieno ring system but differ in the attached functional groups and overall structure.

    Imidazole Derivatives: Various imidazole derivatives have similar core structures but differ in their substituents and resulting properties.

Uniqueness

5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid is unique due to its specific combination of the thieno[3,4-d]imidazole ring and the valeric acid substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(2-oxo-1,3-dihydrothieno[3,4-d]imidazol-4-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h5H,1-4H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKJLVWBPNZVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(S1)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.